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molecular formula C13H18BrNO2 B112545 tert-Butyl (1-(3-bromophenyl)ethyl)carbamate CAS No. 375853-98-8

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

Cat. No. B112545
M. Wt: 300.19 g/mol
InChI Key: WWNQMGYJYMXOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461161B2

Procedure details

To a solution of tert-butyl 1-(3-bromophenyl)ethylcarbamate (300 mg, 1 mmol) in methanol (10 mL) was added [1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride, 1:1 complex with dichloromethane (146 mg, 0.2 mmol) then triethylamine (0.28 mL, 2 mmol). The mixture was evacuated and backfilled with carbon monoxide four times and was then heated to reflux and stirred under an atmosphere of carbon monoxide for 17 hours. After this time the mixture was filtered through Celite to give a brown solid which was purified by flash chromatography (silica, ethyl acetate/hexanes) to give methyl 3-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (210 mg, 75%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:9])[CH:5]=[CH:6][CH:7]=1.ClCCl.C(N(CC)CC)C>CO>[C:13]([O:12][C:11]([NH:10][CH:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:11]([O:12][CH3:13])=[O:17])[CH3:9])=[O:17])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)NC(OC(C)(C)C)=O
Name
[1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
146 mg
Type
reactant
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of carbon monoxide for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
After this time the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 150.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08461161B2

Procedure details

To a solution of tert-butyl 1-(3-bromophenyl)ethylcarbamate (300 mg, 1 mmol) in methanol (10 mL) was added [1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride, 1:1 complex with dichloromethane (146 mg, 0.2 mmol) then triethylamine (0.28 mL, 2 mmol). The mixture was evacuated and backfilled with carbon monoxide four times and was then heated to reflux and stirred under an atmosphere of carbon monoxide for 17 hours. After this time the mixture was filtered through Celite to give a brown solid which was purified by flash chromatography (silica, ethyl acetate/hexanes) to give methyl 3-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (210 mg, 75%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:9])[CH:5]=[CH:6][CH:7]=1.ClCCl.C(N(CC)CC)C>CO>[C:13]([O:12][C:11]([NH:10][CH:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:11]([O:12][CH3:13])=[O:17])[CH3:9])=[O:17])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)NC(OC(C)(C)C)=O
Name
[1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
146 mg
Type
reactant
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of carbon monoxide for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
After this time the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 150.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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